molecular formula C11H16INO B13716186 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine

2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine

Cat. No.: B13716186
M. Wt: 305.15 g/mol
InChI Key: PPUVJJPSWGUGKW-UHFFFAOYSA-N
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Description

2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of an iodine atom and a methyl group attached to a phenoxy ring, which is further connected to an ethylamine chain with two dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine typically involves the iodination of 2-methylphenol to form 4-iodo-2-methylphenol. This intermediate is then reacted with N,N-dimethylethanolamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as aqueous alcohol and reagents like sodium hypochlorite and sodium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyalkylamines.

Scientific Research Applications

2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the phenoxy group can influence its binding affinity and selectivity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H16INO

Molecular Weight

305.15 g/mol

IUPAC Name

2-(4-iodo-2-methylphenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C11H16INO/c1-9-8-10(12)4-5-11(9)14-7-6-13(2)3/h4-5,8H,6-7H2,1-3H3

InChI Key

PPUVJJPSWGUGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCN(C)C

Origin of Product

United States

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